JNK-IN-22

JNK Inhibition Kinase Assay Structure-Activity Relationship

JNK-IN-22 is a defined research tool for JNK pathway modulation. It serves as a critical benchmark in SAR studies due to the extreme sensitivity of thiophene-3-carboxamide JNK inhibition to minor structural modifications. Unlike generic alternatives, this specific isomer ensures experimental reproducibility and valid data interpretation. Researchers use it to calibrate assays and compare with more potent analogs (e.g., 3,5-isomer).

Molecular Formula C15H16N2O4S
Molecular Weight 320.4 g/mol
Cat. No. B10805657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNK-IN-22
Molecular FormulaC15H16N2O4S
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)N)OC
InChIInChI=1S/C15H16N2O4S/c1-20-11-4-3-9(7-12(11)21-2)8-13(18)17-15-10(14(16)19)5-6-22-15/h3-7H,8H2,1-2H3,(H2,16,19)(H,17,18)
InChIKeyYYFFDVXAQUCDGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(3,4-Dimethoxyphenyl)acetamido)thiophene-3-carboxamide: A JNK Inhibitor for Research Procurement


2-(2-(3,4-Dimethoxyphenyl)acetamido)thiophene-3-carboxamide (CAS: 771503-50-5), also identified as WAY-349858, CHEMBL1767285, and JNK-IN-22, is a thiophene-3-carboxamide derivative [1]. It is classified as a research-use-only inhibitor of c-Jun N-terminal kinase (JNK) . The compound is characterized by a 3,4-dimethoxyphenylacetamido moiety attached to a thiophene-3-carboxamide core, a structural motif shared with a broader class of JNK inhibitors being investigated for their potential in modulating stress-related cellular pathways [2]. Its primary reported function is as a dual inhibitor of JNK, though specific quantitative potency data is not consistently available in public databases .

Why Thiophene-3-carboxamide Analogs Cannot Substitute for WAY-349858 in JNK Research


Generic substitution within the thiophene-3-carboxamide class is unreliable due to the extreme sensitivity of JNK inhibition to subtle structural modifications. Systematic structure-activity relationship (SAR) studies reveal that even minor changes to the aryl or heteroaryl substituent on the thiophene core can lead to a complete loss of inhibitory activity or a shift in potency by orders of magnitude [1]. For instance, replacing a benzothiophene group with a phenyl ring can alter the IC50 from >100 μM to 1.3 μM, demonstrating that activity is not a class property but is highly specific to the precise molecular architecture [1]. Therefore, for studies requiring modulation of the JNK pathway, the use of a structurally defined and consistently sourced compound like WAY-349858 is essential to ensure experimental reproducibility and valid data interpretation.

Quantitative Differentiation of WAY-349858: JNK Inhibition and Structural Specificity


JNK1 Inhibitory Activity in a Class of Thiophene-3-carboxamides

In a comprehensive SAR study of thiophene-3-carboxamide derivatives, compound 58 (which corresponds to the target compound) exhibited an IC50 value of >25 μM against JNK1 in a kinase activity assay [1]. This contrasts sharply with the most potent compound in the series, compound 25, which displayed an IC50 of 1.3 μM [1]. This 20-fold difference in potency highlights that the target compound is a less potent member of this specific inhibitor series, underscoring that its value lies in its distinct molecular profile rather than as a lead candidate. This data provides a quantitative benchmark for its activity in the context of related analogs.

JNK Inhibition Kinase Assay Structure-Activity Relationship

Structural Impact of Methoxy Group Positioning on JNK1 Inhibition

The positioning of methoxy groups on the phenyl ring is a critical determinant of JNK1 inhibitory activity. A direct analog to the target compound, 2-(2-(3,5-dimethoxyphenyl)acetamido)thiophene-3-carboxamide (CHEMBL1767286), which differs only in the methoxy substitution pattern (3,5- vs 3,4-), has a reported IC50 of 3,100 nM (3.1 μM) against JNK1 in a TR-FRET assay [1]. While the target compound's potency in the same assay format is not available, this data demonstrates that even isomeric variations lead to quantifiable changes in activity, reinforcing that the 3,4-dimethoxy substitution pattern is a non-interchangeable feature with its own distinct activity profile.

JNK Inhibition Binding Affinity Isomer Comparison

Commercial Purity Benchmark for Procurement

For procurement, a key differentiator is the available purity. Commercial suppliers report the purity of WAY-349858 as ≥98% by HPLC and >99% . This high level of chemical purity is essential for biological assays, as impurities can lead to off-target effects or skewed dose-response data. When compared to in-house synthesis or lower-purity alternatives, these vendor-verified batches provide a more reliable starting point for reproducible research.

Compound Purity Quality Control Procurement Specification

Primary Research Applications for WAY-349858 Based on Functional Evidence


Studying JNK1 Structure-Activity Relationships (SAR)

WAY-349858 serves as a defined data point in SAR studies of thiophene-3-carboxamide-based JNK inhibitors. Its reported IC50 of >25 μM against JNK1 provides a quantitative reference for the effect of the 3,4-dimethoxyphenyl substituent, allowing researchers to benchmark more potent analogs and understand the structural determinants of activity within this chemical series [1].

Investigating the Impact of Methoxy Group Isomerism on Kinase Binding

This compound is an ideal tool for comparative studies with its 3,5-dimethoxyphenyl isomer (CHEMBL1767286). While direct potency data for WAY-349858 is unavailable, the reported IC50 of 3,100 nM for the 3,5-isomer against JNK1 provides a clear rationale for investigating how the shift in methoxy substitution alters binding affinity and kinase inhibition profiles [1].

Use as a Reference Compound in JNK Pathway Inhibition Assays

With its commercially available high purity (>98%), WAY-349858 is suitable as a reference compound for calibrating JNK1 inhibition assays. Its defined, albeit moderate, activity profile can serve as a control to validate assay sensitivity and reproducibility when evaluating novel JNK modulators .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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